3-(3-t-Butylsulfamoylphenyl)phenol
Description
3-(3-t-Butylsulfamoylphenyl)phenol is a substituted phenolic compound characterized by a t-butylsulfamoyl group at the 3-position of the phenyl ring and a hydroxyl group at the para position of the adjacent phenyl ring. Its molecular formula is C₁₆H₁₉NO₃S, with a molecular weight of 305.39 g/mol. This structural combination renders the compound distinct in terms of lipophilicity, metabolic stability, and bioactivity, making it relevant for pharmaceutical and materials science research .
Properties
IUPAC Name |
N-tert-butyl-3-(3-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4-11,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKLBRYNONCYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171054 | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-32-7 | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-t-Butylsulfamoylphenyl)phenol can be achieved through several methods. One common approach involves the sulfonation of 3-tert-butylphenol followed by coupling with a phenol derivative. The reaction typically requires the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-t-Butylsulfamoylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced sulfonamide derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
3-(3-t-Butylsulfamoylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group may interact with cellular receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The t-butyl group in this compound increases lipophilicity compared to methyl or methoxy analogs, improving membrane permeability but reducing aqueous solubility . Trifluoromethyl groups (e.g., in and ) further enhance hydrophobicity and metabolic resistance due to strong C-F bonds .
Bioactivity and SAR :
- Sulfamoyl-containing compounds (e.g., ) exhibit enzyme inhibition and antimicrobial activity via hydrogen bonding with biological targets .
- The t-butylsulfamoyl group may confer targeted anticancer activity by modulating protein interactions, as seen in structurally related sulfonamides .
Synthetic Considerations :
- Introducing the t-butylsulfamoyl group requires specialized reagents (e.g., t-butylsulfamoyl chloride) and controlled conditions to avoid steric interference during coupling reactions .
- Fluorinated analogs (e.g., ) often employ Suzuki-Miyaura cross-coupling for aryl-fluorine bond formation .
Pharmaceutical Potential
- Anticancer Mechanisms: The sulfamoyl moiety interacts with tyrosine kinases, while the t-butyl group may reduce off-target effects by limiting nonspecific binding .
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